

The Pharmacological Profile of AMX0035 (Sodium Phenylbutyrate and Taurursodiol): A Technical Overview

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Compound of Interest

Compound Name: AMX12006

Cat. No.: B10856058

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ID: **AMX12006** (AMX0035) Compound: A co-formulated oral fixed-dose combination of sodium phenylbutyrate (PB) and taurursodiol (TURSO), also known as tauroursodeoxycholic acid (TUDCA). Status: Formerly approved for the treatment of Amyotrophic Lateral Sclerosis (ALS) under the brand names RELYVRIO™ in the U.S. and ALBRIOZA™ in Canada. Amylyx Pharmaceuticals has voluntarily discontinued this program and removed the product from the market following the results of the Phase 3 PHOENIX trial.

Executive Summary

AMX0035 was a neuroprotective therapy designed to synergistically target two key pathological pathways implicated in neuronal cell death: endoplasmic reticulum (ER) stress and mitochondrial dysfunction. The combination of a chemical chaperone/histone deacetylase (HDAC) inhibitor and a bile acid aimed to slow disease progression in neurodegenerative conditions, primarily investigated in Amyotrophic Lateral Sclerosis (ALS). Initial Phase 2 (CENTAUR) data showed a statistically significant slowing of functional decline and a survival benefit in ALS patients. However, these findings were not replicated in the larger, confirmatory Phase 3 (PHOENIX) trial, which did not meet its primary or secondary endpoints. This guide provides a comprehensive technical overview of the pharmacological properties of AMX0035, its mechanism of action, clinical trial data, and the experimental methodologies employed in its evaluation.

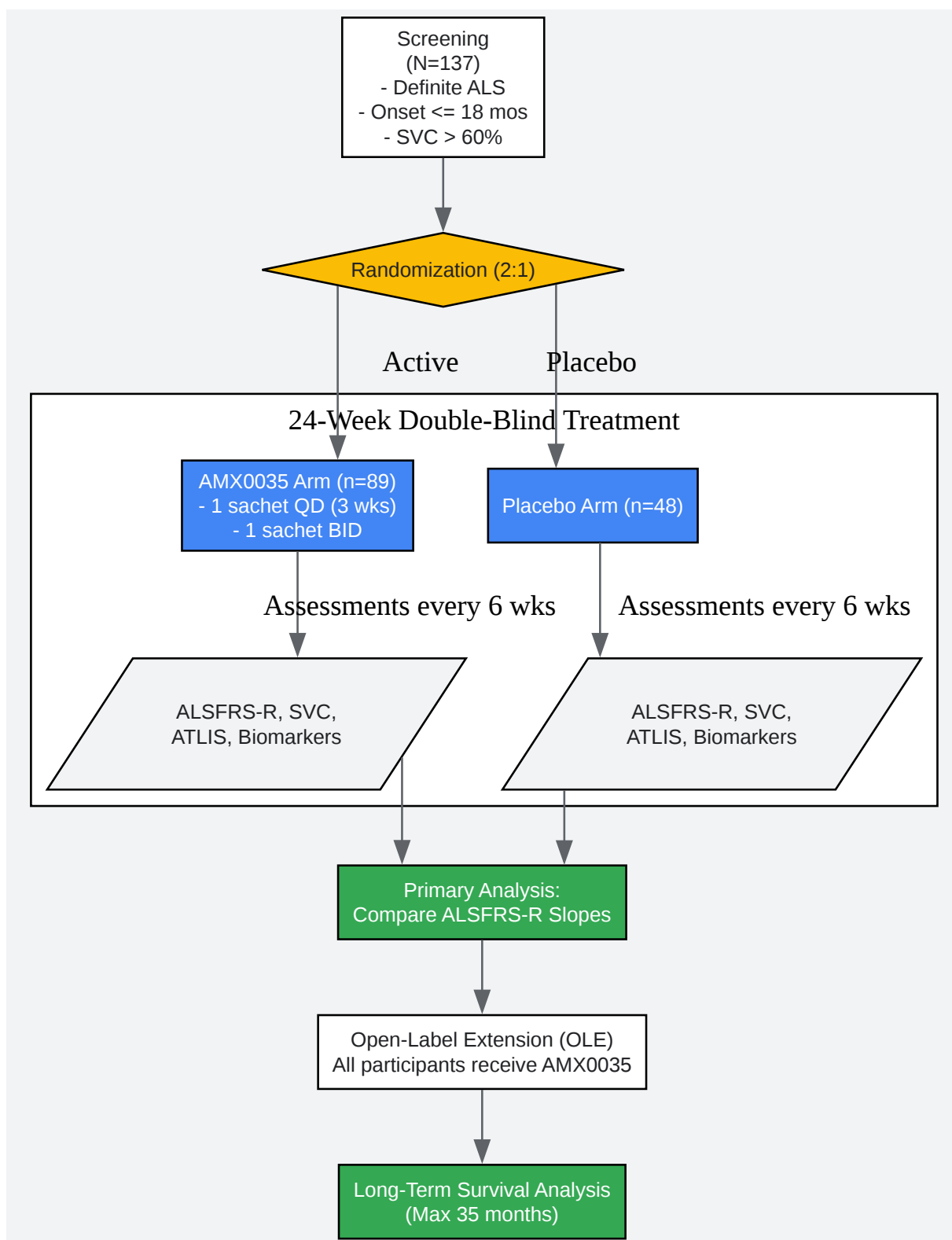
Mechanism of Action

AMX0035's therapeutic rationale was based on a dual-component approach to mitigate neuronal cell death by targeting two distinct but interconnected cellular stress pathways.^[1]

- **Sodium Phenylbutyrate (PB):** This small molecule acts through two primary mechanisms. Firstly, as a chemical chaperone, it helps to improve protein folding and prevent the aggregation of misfolded proteins, thereby reducing stress on the endoplasmic reticulum.^[2]^[3]^[4] Secondly, PB is a pan-histone deacetylase (HDAC) inhibitor, which can epigenetically modulate the expression of genes involved in cellular stress responses and survival.^[2]^[5] By alleviating ER stress, PB is hypothesized to inhibit the Unfolded Protein Response (UPR), a pathway that can trigger apoptosis when chronically activated.
- **Taurursodiol (TURSO/TUDCA):** This hydrophilic bile acid is known to have cytoprotective properties, particularly related to mitochondrial health. TURSO is thought to integrate into mitochondrial membranes, enhancing their stability and increasing the threshold for apoptotic cell death.^[6]^[7] It works by preventing the translocation of pro-apoptotic proteins like Bax to the mitochondrial membrane, which in turn inhibits the release of cytochrome c and subsequent caspase activation.^[8]

The synergistic hypothesis is that by simultaneously reducing ER stress with PB and inhibiting mitochondrial-mediated apoptosis with TURSO, AMX0035 could offer greater neuroprotection than either compound alone.^[9]

Signaling Pathway Diagram



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